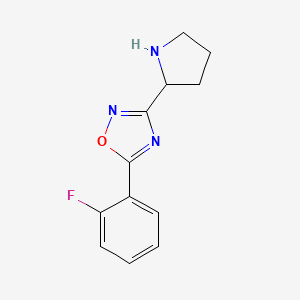
5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluorphenyl)-3-(Pyrrolidin-2-yl)-1,2,4-oxadiazol ist eine heterocyclische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(2-Fluorphenyl)-3-(Pyrrolidin-2-yl)-1,2,4-oxadiazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode umfasst die Reaktion von 2-Fluorbenzohydrazid mit Pyrrolidin-2-carbonsäure in Gegenwart eines Dehydratisierungsmittels wie Phosphoroxychlorid (POCl3). Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um die Bildung des Oxadiazolrings zu erleichtern.
Industrielle Produktionsverfahren
Während detaillierte industrielle Produktionsverfahren für diese spezielle Verbindung nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Darüber hinaus könnten kontinuierliche Durchflussreaktoren und automatisierte Syntheseplattformen eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(2-Fluorphenyl)-3-(Pyrrolidin-2-yl)-1,2,4-oxadiazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.
Substitution: Die Fluorphenylgruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen das Fluoratom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurem oder basischem Medium, H2O2 in Gegenwart eines Katalysators.
Reduktion: LiAlH4 in trockenem Ether, NaBH4 in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide in polaren aprotischen Lösungsmitteln.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten aromatischen Verbindungen mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen, antimykotischen und Antikrebs-Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Rolle als Pharmakophor im Wirkstoffdesign.
Industrie: Wird bei der Entwicklung neuartiger Materialien mit spezifischen elektronischen, optischen oder mechanischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(2-Fluorphenyl)-3-(Pyrrolidin-2-yl)-1,2,4-oxadiazol hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren. Die Fluorphenylgruppe kann die Bindungsaffinität und -spezifität verbessern, während der Oxadiazolring zur Stabilität und Reaktivität der Verbindung beitragen kann. Der Pyrrolidinring kann die Löslichkeit und Bioverfügbarkeit der Verbindung beeinflussen.
Wirkmechanismus
The mechanism of action of 5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl group can enhance binding affinity and specificity, while the oxadiazole ring can contribute to the compound’s stability and reactivity. The pyrrolidine ring may influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(2-Chlorphenyl)-3-(Pyrrolidin-2-yl)-1,2,4-oxadiazol
- 5-(2-Bromphenyl)-3-(Pyrrolidin-2-yl)-1,2,4-oxadiazol
- 5-(2-Methylphenyl)-3-(Pyrrolidin-2-yl)-1,2,4-oxadiazol
Einzigartigkeit
5-(2-Fluorphenyl)-3-(Pyrrolidin-2-yl)-1,2,4-oxadiazol ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das die elektronischen Eigenschaften, die Reaktivität und die biologische Aktivität der Verbindung erheblich beeinflussen kann. Das Fluoratom kann die Lipophilie, metabolische Stabilität und die Fähigkeit der Verbindung, starke Wechselwirkungen mit biologischen Zielstrukturen einzugehen, verbessern, was es zu einem wertvollen Gerüst in der Wirkstoffforschung und -entwicklung macht.
Eigenschaften
Molekularformel |
C12H12FN3O |
|---|---|
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
5-(2-fluorophenyl)-3-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H12FN3O/c13-9-5-2-1-4-8(9)12-15-11(16-17-12)10-6-3-7-14-10/h1-2,4-5,10,14H,3,6-7H2 |
InChI-Schlüssel |
BFMJKCXOJOFISB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=NOC(=N2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




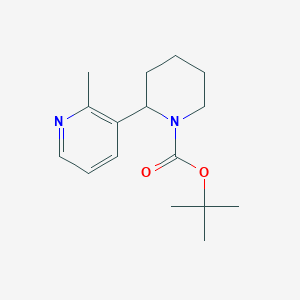

![5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde](/img/structure/B11804110.png)
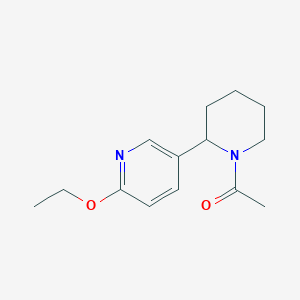

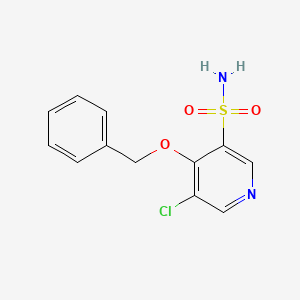
![4-(3,4-Dimethoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11804120.png)
![Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11804124.png)
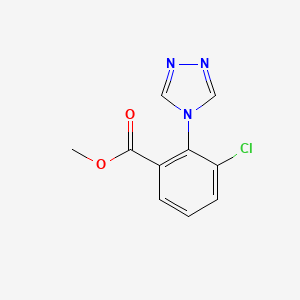
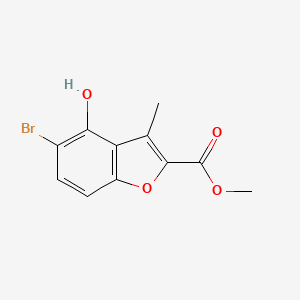
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11804149.png)
![7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11804150.png)
